molecular formula C10H14F2O B6187302 7,7-difluorospiro[3.5]nonane-2-carbaldehyde CAS No. 2639448-82-9

7,7-difluorospiro[3.5]nonane-2-carbaldehyde

Cat. No.: B6187302
CAS No.: 2639448-82-9
M. Wt: 188.21 g/mol
InChI Key: PAJSTYKQCIRVBP-UHFFFAOYSA-N
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Description

7,7-Difluorospiro[3.5]nonane-2-carbaldehyde (CAS 2639448-82-9) is a specialized spirocyclic building block of high value in medicinal chemistry and organic synthesis . This compound integrates a rigid, three-dimensional spiro[3.5]nonane scaffold with the strategic incorporation of fluorine atoms and a reactive aldehyde functional group . The scaffold consists of a cyclobutane ring fused to a cyclohexane ring at a single spiro carbon atom, creating a well-defined and conformationally restricted three-dimensional structure that is highly desirable for designing molecules that interact with biological targets . The geminal difluoromethylene group at the 7-position is a key feature, often employed as a bioisostere for carbonyl or ether functionalities . This substitution can significantly alter a molecule's electronic properties, enhance its metabolic stability, and increase its lipophilicity, thereby improving cell membrane permeability . The aldehyde group at the 2-position serves as a versatile synthetic handle, readily participating in condensation reactions (e.g., to form imines or hydrazones) and serving as a cornerstone for further elaboration through nucleophilic addition or reductive amination . This combination of features makes this compound a versatile intermediate for constructing complex, fluorinated molecules in drug discovery programs, particularly for developing compounds aimed at challenging therapeutic targets . Researchers can leverage its rigid core to pre-organize molecular geometry and exploit the aldehyde for rapid diversification, accelerating the exploration of structure-activity relationships. This product is intended for research and development applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2639448-82-9

Molecular Formula

C10H14F2O

Molecular Weight

188.21 g/mol

IUPAC Name

7,7-difluorospiro[3.5]nonane-2-carbaldehyde

InChI

InChI=1S/C10H14F2O/c11-10(12)3-1-9(2-4-10)5-8(6-9)7-13/h7-8H,1-6H2

InChI Key

PAJSTYKQCIRVBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CC(C2)C=O)(F)F

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 7,7 Difluorospiro 3.5 Nonane 2 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the Spiro[3.5]nonane Core

A thorough retrosynthetic analysis of 7,7-difluorospiro[3.5]nonane-2-carbaldehyde reveals several key strategic disconnections. The primary synthons can be envisioned by disconnecting the aldehyde, the gem-difluoro group, and the spirocyclic framework itself. The aldehyde can be traced back to a more stable carboxylic acid or its ester, which simplifies the synthetic route. The gem-difluoro group is most logically installed via fluorination of a precursor ketone. The spirocyclic core can be disconnected through either intramolecular or intermolecular bond formations.

Approaches to Spiro[3.5]nonane Ring System Formation

The construction of the spiro[3.5]nonane skeleton, which links a cyclobutane (B1203170) and a cyclohexane (B81311) ring through a single quaternary carbon, can be achieved through several robust synthetic strategies. These methods often involve the formation of the four-membered ring onto a pre-existing six-membered ring.

One classic and effective method is the application of the malonic ester synthesis to a 1,1-disubstituted cyclohexane derivative. For instance, the reaction of 1,1-di(bromomethyl)cyclohexane with diethyl malonate, followed by saponification, decarboxylation, and subsequent functional group manipulation, yields the spiro[3.5]nonane-2-carboxylic acid, a direct precursor to the target aldehyde. lookchem.com Another approach involves the reaction between a ketene (B1206846) and diazomethane (B1218177); for example, pentamethyleneketene reacts with diazomethane to produce spiro[3.5]nonan-2-one, which can be further functionalized. lookchem.com Modern methods increasingly rely on transition-metal-catalyzed cycloadditions to construct spirocyclic frameworks with high efficiency and selectivity. mdpi.com

Strategy Key Precursors Description Potential Advantages
Malonic Ester Synthesis1,1-di(halomethyl)cyclohexane, Diethyl malonateNucleophilic substitution to form a cyclobutane ring fused to the cyclohexane at the quaternary center. lookchem.comReliable, high-yielding, provides a carboxylic acid handle for further functionalization.
Ketene-Diazomethane ReactionPentamethyleneketene, DiazomethaneA [2+1] cycloaddition followed by rearrangement to form the cyclobutanone (B123998) ring. lookchem.comDirect formation of a ketone on the cyclobutane ring.
[3+2] CycloadditionVinyl methylene (B1212753) cyclic carbonates, PyrrolidinonesPalladium-catalyzed reaction to construct diverse rsc.orgrsc.org-spirolactam scaffolds, a principle adaptable to carbocyclic systems. rsc.orgnih.govresearchgate.netHigh regio- and diastereoselectivity, versatile for complex scaffolds.

Strategic Incorporation of the Geminal Difluorine Moiety

The introduction of a geminal difluoro group is a critical step that significantly influences the electronic properties of the molecule. The most common and direct strategy for creating a CF₂ group is the deoxofluorination of a corresponding ketone. In the context of the target molecule, a spiro[3.5]nonan-7-one intermediate would be the ideal precursor.

A variety of modern fluorinating reagents can accomplish this transformation. Diethylaminosulfur trifluoride (DAST) and its analogues are widely used for converting carbonyls to gem-difluorides. scribd.com Other powerful reagents include bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) and sulfur tetrafluoride (SF₄). scribd.com An alternative to direct ketone fluorination is the conversion of dithioacetals or dithioketals. The treatment of a 1,3-dithiane (B146892) derivative of the ketone with reagents like bromine trifluoride (BrF₃) can effectively yield the gem-difluoro compound. scribd.comorganic-chemistry.org

Fluorination Method Precursor Functional Group Typical Reagents Key Features
DeoxofluorinationKetoneDAST, Deoxo-Fluor®, SF₄Direct conversion of C=O to CF₂. scribd.com
Desulfurizing DifluorinationDithioacetal/DithioketalBrF₃, IF₅Useful for substrates sensitive to standard deoxofluorination conditions. scribd.comorganic-chemistry.org
Decarboxylative FluorinationMalonic Acid DerivativesAg(I) catalysts, Selectfluor®Provides a route to gem-difluoroalkanes from carboxylic acid precursors. organic-chemistry.org
Radical ReactionsUnactivated C-H bondsVisible light photoredox catalysisEnables late-stage functionalization, though regioselectivity can be a challenge. nih.gov

Methods for the Regioselective Elaboration of the Carbaldehyde Functional Group

The final installation of the carbaldehyde at the C2 position of the spiro[3.5]nonane ring requires a regioselective approach. As mentioned, a synthetic route that generates a carboxylic acid at this position provides a straightforward path to the aldehyde. The malonic ester synthesis is particularly advantageous as it inherently produces spiro[3.5]nonane-2-carboxylic acid. lookchem.com This acid can be converted to the target aldehyde via a two-step process: activation to an acid chloride or ester, followed by a controlled reduction using reagents like lithium tri-tert-butoxyaluminum hydride (LBAL) or diisobutylaluminium hydride (DIBAL-H).

Alternatively, if the spiro[3.5]nonane core is synthesized without a pre-existing functional group at C2, other methods must be employed. Hydroformylation of a spiro[3.5]non-2-ene precursor could potentially install the aldehyde, although controlling the regioselectivity might be challenging. Modern C-H activation strategies, while powerful, would likely face selectivity issues given the multiple similar C-H bonds on the cyclobutane ring. Therefore, building the ring with the functional group already in place or in the form of a direct precursor remains the most strategically sound approach.

Novel Carbon-Carbon Bond Forming Reactions for Spirocycle Construction

Beyond classical methods, the development of novel carbon-carbon bond-forming reactions has opened new avenues for the efficient construction of complex spirocycles like the spiro[3.5]nonane system.

Intramolecular Cyclization Approaches to Spiro[3.5]nonanes

Intramolecular cyclizations are powerful strategies that form rings by connecting two ends of a single molecular chain. This approach is highly effective for creating the spiro[3.5]nonane core from a suitably substituted cyclohexane precursor. As previously discussed, the cyclization of a malonic ester derivative onto a 1,1-bis(electrophilic)methyl cyclohexane is a prime example of an intramolecular alkylation. lookchem.com

Radical cascade reactions represent another modern approach. researchgate.net A precursor containing a radical initiator and a tethered alkene could undergo a 4-exo-trig cyclization to form the cyclobutane ring. Intramolecular Diels-Alder (IMDA) reactions can also be envisioned, where a cyclohexane ring is appended with a diene and a dienophile, which upon thermal or Lewis acid promotion, cyclize to form the spirocyclic core, although this is more common for forming six-membered rings. nih.gov

Intermolecular Annulation and Cycloaddition Strategies for Spiro Compounds

Intermolecular strategies build the spirocyclic framework by joining two separate molecules, often through cycloaddition or annulation reactions. These methods can rapidly build molecular complexity. acs.orgacs.org

Palladium-catalyzed [3+2] cycloadditions have emerged as a versatile tool for constructing five-membered rings, and the principles can be extended to other ring sizes and systems. rsc.orgnih.govresearchgate.net For the spiro[3.5]nonane core, a [4+2] or [2+2] cycloaddition would be more direct. For example, the cycloaddition of an exocyclic diene on a cyclohexane ring with an appropriate dienophile could form the second ring. A key historical example is the reaction of pentamethyleneketene (derived from cyclohexanecarboxylic acid chloride) with diazomethane, which proceeds through a cyclopropanone (B1606653) intermediate that rearranges to spiro[3.5]nonan-2-one. lookchem.com This serves as a powerful illustration of an intermolecular annulation strategy.

Approach Type General Strategy Example Reaction Key Feature
Intramolecular Ring closure of a single-chain precursorMalonic ester synthesis on 1,1-di(bromomethyl)cyclohexane lookchem.comPre-organization of reactive centers often leads to high efficiency.
Intramolecular Radical cascade cyclization4-exo-trig cyclization of an alkyl radical onto a tethered alkene researchgate.netForms C-C bonds under mild, neutral conditions.
Intermolecular Joining of two separate moleculesKetene + Diazomethane reaction lookchem.comRapidly builds the core structure from simpler starting materials.
Intermolecular Palladium-catalyzed cycloaddition[3+2] cycloaddition of vinyl methylene cyclic carbonates rsc.orgresearchgate.netHigh degree of control over stereochemistry and regiochemistry.

Exploitation of Metal-Catalyzed and Organocatalytic Methods

The construction of the spiro[3.5]nonane skeleton and the introduction of the carbaldehyde group can be envisaged through modern catalytic approaches. While direct synthesis of the target compound is not extensively documented, analogous transformations highlight the potential of both metal-catalyzed and organocatalytic strategies.

Transition metal catalysis offers powerful tools for the formation of spirocyclic systems. For instance, palladium-catalyzed intramolecular Heck reactions or rhodium-catalyzed cycloadditions could be employed to construct the spirocyclic core. In these scenarios, a suitably substituted precursor would undergo cyclization to form the spiro[3.5]nonane ring system. The aldehyde functionality could be introduced prior to cyclization or through a subsequent functional group transformation. For example, a precursor containing a protected aldehyde or a group that can be converted to an aldehyde, such as an alkene or an alcohol, could be utilized.

Organocatalysis provides a complementary approach, often with high levels of stereocontrol. Cascade reactions, such as Michael-Michael-aldol sequences, have been effectively used to synthesize complex spiro compounds. ku.ac.aersc.org In a hypothetical application to this compound, a difluorinated cyclohexanone (B45756) derivative could react with an appropriate α,β-unsaturated aldehyde in the presence of a chiral amine catalyst to initiate a cascade reaction, ultimately forming the spirocyclic aldehyde in a stereocontrolled manner. ku.ac.aersc.org

Catalyst TypeGeneral ReactionPotential Application to Target CompoundRepresentative Analogous Yields
Metal-Catalyzed Intramolecular CycloadditionFormation of the spiro[3.5]nonane core from an acyclic precursor.70-95%
Organocatalytic Cascade Michael-Michael-AldolConstruction of the functionalized spirocycle with stereocontrol. ku.ac.aersc.org60-90%

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

The relative stereochemistry of substituents on the spiro[3.5]nonane ring can be controlled through diastereoselective reactions. Substrate-controlled diastereoselectivity can be achieved by utilizing precursors with existing stereocenters that direct the stereochemical outcome of subsequent transformations. For example, a chiral auxiliary on a precursor molecule could guide the formation of the spirocycle in a diastereoselective manner.

Reaction-based diastereoselectivity can be achieved through methods like cycloaddition reactions where the stereochemistry of the starting materials dictates the stereochemistry of the product. While specific examples for the target molecule are not available, diastereoselective syntheses of other spiro systems have been reported with high levels of control. nih.govrsc.orgresearchgate.netnih.gov

The development of enantioselective methods for the synthesis of chiral spirocycles has been a significant area of research. rsc.org Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of aldehydes. Chiral secondary amine catalysts, such as those derived from proline, can activate α,β-unsaturated aldehydes towards enantioselective conjugate addition reactions, which could be a key step in a synthetic route to the target molecule. nih.gov

A catalytic asymmetric approach to this compound would be highly desirable for accessing enantiomerically pure material. Such a route could involve a catalytic enantioselective cycloaddition reaction to form the spirocyclic core. nih.gov For instance, a chiral Lewis acid catalyst could be used to promote a Diels-Alder reaction between a difluorinated diene and a dienophile containing the aldehyde precursor.

Alternatively, a chiral phase-transfer catalyst could be employed in the alkylation of a difluorinated cyclohexanone derivative to introduce the four-membered ring with control of the spirocyclic stereocenter. nih.gov The development of such routes is a frontier in synthetic organic chemistry, with ongoing efforts to expand the scope of catalytic asymmetric methods to increasingly complex target molecules. nih.govnih.govnih.gov

StrategyMethodKey FeaturePotential Enantiomeric Excess (ee) for Analogous Systems
Diastereoselective Substrate-controlled cyclizationUse of chiral auxiliaries or existing stereocenters.>95% dr
Enantioselective Organocatalytic conjugate additionChiral amine catalysis for stereocenter formation. nih.gov90-99% ee
Catalytic Asymmetric Chiral Lewis acid-catalyzed cycloadditionEnantioselective formation of the spirocyclic core. nih.gov90-99% ee

Late-Stage Functionalization and Selective Fluorination Techniques

Late-stage functionalization offers a powerful strategy for introducing key functional groups, such as fluorine atoms, into complex molecules at a late step in the synthesis.

The introduction of the gem-difluoro group at the 7-position of the spiro[3.5]nonane ring could potentially be achieved through a late-stage C-H fluorination reaction. This approach would involve the direct conversion of C-H bonds to C-F bonds, avoiding the need to carry the fluorine atoms through a lengthy synthetic sequence.

Recent advances in photoredox catalysis have enabled the direct fluorination of unactivated C(sp³)–H bonds. beilstein-journals.org While the selective difluorination of a specific methylene group in a spiro[3.5]nonane system would be challenging, the development of directing group strategies or catalysts with high site-selectivity could make this a viable approach. Such methods are at the forefront of synthetic methodology and would represent a highly efficient way to access the target compound. beilstein-journals.org

MethodReagent/CatalystKey AdvantageChallenges
Direct C-H Fluorination Photoredox catalyst with a fluorine sourceAtom-economical and avoids pre-functionalization. beilstein-journals.orgRegio- and chemoselectivity control.

Deoxofluorination Strategies for Carbonyl Precursors of Difluorospiro[3.5]nonane

A key approach to the synthesis of this compound involves the deoxofluorination of a suitable carbonyl precursor, specifically a derivative of spiro[3.5]nonan-7-one. This transformation replaces the carbon-oxygen double bond with two carbon-fluorine bonds. A variety of reagents have been developed for this purpose, ranging from traditional sulfur-based reagents to more modern, milder alternatives.

Common deoxofluorinating agents include diethylaminosulfur trifluoride (DAST) and its analogue, Deoxo-Fluor®. These reagents are effective for the conversion of ketones to gem-difluorides, although they can be hazardous and may not be suitable for substrates with sensitive functional groups. More recent developments in deoxofluorination chemistry have introduced reagents like PhenoFluor™ and PyFluor, which offer improved safety profiles and functional group tolerance. thieme-connect.com

The general mechanism for deoxofluorination with these reagents involves the activation of the carbonyl group, followed by nucleophilic attack of fluoride (B91410) ions. The choice of reagent and reaction conditions is crucial to avoid potential side reactions, such as elimination.

A hypothetical deoxofluorination of a spiro[3.5]nonan-7-one precursor is presented in the table below:

PrecursorReagentConditionsProduct
Spiro[3.5]nonan-7-one derivativeDAST or Deoxo-Fluor®Aprotic solvent (e.g., CH₂Cl₂)7,7-Difluorospiro[3.5]nonane derivative
Spiro[3.5]nonan-7-one derivativePyFluorAmine base, solvent (e.g., THF)7,7-Difluorospiro[3.5]nonane derivative

Regioselective Introduction of Fluorine via Electrophilic and Nucleophilic Reagents

Achieving the regioselective fluorination of the spiro[3.5]nonane skeleton is a critical step in the synthesis of this compound. Both electrophilic and nucleophilic fluorinating agents can be employed for this purpose, with the choice depending on the specific substrate and the desired outcome.

Electrophilic fluorinating reagents, such as Selectfluor®, are widely used for the introduction of fluorine into electron-rich systems. rsc.org In the context of the target molecule, an enolate or enol ether derivative of a spiro[3.5]nonane precursor could be treated with Selectfluor® to introduce a fluorine atom at the desired position. The reaction is typically carried out in a polar aprotic solvent.

Nucleophilic fluorination, on the other hand, involves the displacement of a leaving group by a fluoride ion. This approach is suitable for substrates that can be readily converted into electrophilic precursors, such as α-haloketones or α-tosyloxyketones. A variety of fluoride sources can be used, including potassium fluoride (KF) and tetrabutylammonium (B224687) fluoride (TBAF).

The table below summarizes potential regioselective fluorination strategies for a spiro[3.5]nonane precursor:

PrecursorReagentReaction TypeProduct
Enolate of a spiro[3.5]nonane-2-carboxaldehyde derivativeSelectfluor®Electrophilic fluorinationα-Fluorospiro[3.5]nonane-2-carboxaldehyde derivative
α-Halospiro[3.5]nonan-7-one derivativeKF or TBAFNucleophilic fluorinationα-Fluorospiro[3.5]nonan-7-one derivative

Green Chemistry Principles in the Synthesis of this compound

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. dovepress.com In the context of the target molecule's synthesis, this means designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product. This can be achieved by minimizing the use of protecting groups and by choosing reactions that proceed with high yields and selectivity.

The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. The use of more sustainable alternatives, such as water, supercritical fluids, or ionic liquids, is a key aspect of green chemistry. The development of fluorination reactions that can be carried out in these environmentally benign media is an active area of research.

Catalytic methods are highly desirable from a green chemistry perspective because they allow for the use of small amounts of a catalyst to effect a chemical transformation, thereby reducing waste. mdpi.com In the context of fluorination, the development of catalytic methods for both electrophilic and nucleophilic fluorination is a major goal. For example, the use of transition metal catalysts or organocatalysts can enable fluorination reactions to be carried out under milder conditions and with higher selectivity, leading to a more sustainable process. mdpi.com Recent advancements have also explored photoredox catalysis for deoxyfluorination reactions, offering a milder and more selective alternative to traditional methods. nih.gov

Chemical Transformations and Reactivity of 7,7 Difluorospiro 3.5 Nonane 2 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a versatile functional handle for a wide array of chemical transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic addition reactions are fundamental to aldehyde chemistry, enabling the formation of new carbon-carbon bonds.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes a phosphonate (B1237965) carbanion to convert aldehydes into alkenes, typically with high E-selectivity. wikipedia.orgconicet.gov.ar The reaction begins with the deprotonation of a phosphonate ester, followed by nucleophilic attack of the resulting carbanion on the aldehyde. wikipedia.org The resulting intermediate collapses to form an alkene and a water-soluble phosphate (B84403) byproduct. alfa-chemistry.com For 7,7-difluorospiro[3.5]nonane-2-carbaldehyde, the HWE reaction would provide a reliable method for extending the carbon chain with controlled stereochemistry. The use of stabilized phosphonate ylides generally favors the formation of the (E)-alkene. wikipedia.orgnrochemistry.com

Wittig Reaction: Similar to the HWE reaction, the Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com The stereochemical outcome depends on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes. organic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to give the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org This reaction would transform the spirocyclic aldehyde into various vinyl derivatives.

Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon workup. The reaction of this compound with a Grignard reagent would yield a new chiral center at the former carbonyl carbon, producing a (7,7-difluorospiro[3.5]nonan-2-yl)(alkyl/aryl)methanol derivative. The stereoselectivity of such an addition would be influenced by the steric hindrance of the spirocyclic framework.

Table 1: Examples of Predicted Nucleophilic Addition Reactions

Reaction Type Reagent Example Predicted Product Structure Product Name Example
Horner-Wadsworth-Emmons Triethyl phosphonoacetate Ethyl 3-(7,7-difluorospiro[3.5]nonan-2-yl)acrylate
Wittig Methyltriphenylphosphonium bromide 7,7-difluoro-2-vinylspiro[3.5]nonane

Oxidation: Aldehydes are readily oxidized to carboxylic acids. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder agents like Dess-Martin periodinane (DMP) under specific conditions. rsc.org The oxidation of this compound would yield 7,7-difluorospiro[3.5]nonane-2-carboxylic acid, a key intermediate for the synthesis of amides, esters, and other acid derivatives. univ.kiev.ua

Reduction: The aldehyde can be reduced to a primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would efficiently convert the aldehyde to (7,7-difluorospiro[3.5]nonan-2-yl)methanol. This transformation provides access to a different set of derivatives through reactions of the primary alcohol.

Aldol (B89426) Condensation: In the presence of a base, this compound, which possesses acidic α-protons, could undergo a self-condensation reaction to form a β-hydroxy aldehyde, which may subsequently dehydrate to an α,β-unsaturated aldehyde. It could also act as an electrophile in a crossed Aldol condensation with another enolizable carbonyl compound.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl cyanoacetate) in the presence of a weak base. rsc.orgresearchgate.net The reaction with this compound would lead to the formation of a new carbon-carbon double bond, yielding functionalized alkenes that are valuable synthetic intermediates. researchgate.net

Domino reactions, where multiple bond-forming events occur in a single operation, could be initiated from this compound. For example, an initial Knoevenagel condensation could be followed by an intramolecular Michael addition or cyclization if the active methylene component contains a suitable nucleophile, leading to complex polycyclic structures in a highly efficient manner.

Reactivity Modulations Induced by the Geminal Difluorine Moiety

Fluorine is the most electronegative element, and the presence of a CF₂ group imparts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the cyclohexane (B81311) ring.

Effect on the Aldehyde: The inductive withdrawal of electron density by the CF₂ group would make the aldehyde's carbonyl carbon more electrophilic. This enhanced electrophilicity would likely increase the rate of nucleophilic addition reactions compared to its non-fluorinated analog.

Effect on α-Protons: The electron-withdrawing nature of the CF₂ group, though several bonds away, would slightly increase the acidity of the proton on the α-carbon (C2). This could facilitate enolate formation under basic conditions, potentially influencing the kinetics and outcomes of reactions like the Aldol and Knoevenagel condensations.

Conformational Influence: The gem-difluoro group can also exert conformational effects, influencing the shape of the six-membered ring. rsc.org This can affect the steric accessibility of the aldehyde group and the diastereoselectivity of reactions at the C2 position.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
7,7-difluorospiro[3.5]nonane-2-carboxylic acid
(7,7-difluorospiro[3.5]nonan-2-yl)methanol
(7,7-difluorospiro[3.5]nonan-2-yl)(alkyl/aryl)methanol
1-(7,7-difluorospiro[3.5]nonan-2-yl)ethan-1-ol
7,7-difluoro-2-vinylspiro[3.5]nonane
Ethyl 3-(7,7-difluorospiro[3.5]nonan-2-yl)acrylate
Triethyl phosphonoacetate
Methyltriphenylphosphonium bromide
Methylmagnesium bromide
Triphenylphosphine oxide
Potassium permanganate
Sodium borohydride
Lithium aluminum hydride
Malonic acid

Impact on Conformational Dynamics and Stereoelectronic Effects on Reactivity

The presence of the gem-difluoro group at the C7 position of the spiro[3.5]nonane core significantly influences the conformational dynamics and stereoelectronic properties of the molecule. The cyclohexane ring can adopt various chair and boat conformations, and the bulky and highly electronegative fluorine atoms play a crucial role in determining the preferred conformation. The strong C-F bonds introduce stereoelectronic effects that can modulate the reactivity of the aldehyde group and the spirocyclic system.

Computational studies on related fluorinated cyclic systems suggest that the gauche effect and other hyperconjugative interactions involving the C-F bonds can stabilize certain conformations over others. These conformational preferences can, in turn, affect the accessibility of the aldehyde group to incoming reagents and influence the stereochemical outcome of reactions. For instance, the orientation of the aldehyde group (axial vs. equatorial) in the dominant conformation will dictate its reactivity in nucleophilic addition and oxidation reactions.

Table 1: Calculated Conformational Energies and Aldehyde Orientations for this compound (Note: Data are hypothetical and for illustrative purposes)

ConformerRelative Energy (kcal/mol)Aldehyde OrientationC2-C1-C9-C8 Dihedral Angle (°)
Chair (ax-CHO)0.00Axial-55.2
Chair (eq-CHO)1.25Equatorial175.8
Twist-Boat5.80--

The stereoelectronic effects of the gem-difluoro group also extend to the reactivity of the adjacent C-C bonds. The strong electron-withdrawing nature of fluorine can influence the stability of carbocations or radical intermediates formed during reactions, thereby directing the course of skeletal rearrangements.

Selective C-F Bond Activation and Functionalization Strategies

The activation of the inert C(sp³)–F bond is a significant challenge in organic synthesis. However, recent advancements have demonstrated that selective C-F bond functionalization in gem-difluoroalkanes is achievable using various methodologies. researchgate.netnih.gov These strategies can be broadly categorized into reductive, oxidative, and Lewis acid-mediated approaches.

In the context of this compound, selective activation of one C-F bond could lead to the formation of monofluoroalkene derivatives, which are valuable building blocks in medicinal chemistry. nih.gov Transition metal catalysts, such as those based on palladium, nickel, or copper, have been shown to mediate the cross-coupling of gem-difluoroalkenes with various nucleophiles. acs.org Radical-based methods also offer a powerful tool for C-F bond activation. rsc.org

Lewis acid-catalyzed C-F bond activation represents another promising strategy. researchgate.net Strong Lewis acids can coordinate to one of the fluorine atoms, facilitating its departure as a fluoride (B91410) ion and generating a carbocationic intermediate that can be trapped by a nucleophile. The choice of Lewis acid and reaction conditions can control the selectivity of the C-F bond cleavage. researchgate.netresearchgate.net

Table 2: Potential Strategies for C-F Bond Functionalization of this compound (Note: This table presents hypothetical reaction strategies based on existing literature for similar compounds)

StrategyReagentsPotential Product
Reductive DefluorinationTransition Metal Catalyst, Reductant7-fluorospiro[3.5]non-7-ene-2-carbaldehyde
Lewis Acid-MediatedB(C6F5)3, Hydrosilane7-fluorospiro[3.5]nonane-2-carbaldehyde
Radical BorylationRadical Initiator, Diboron Reagent7-fluoro-7-borylspiro[3.5]nonane-2-carbaldehyde

Ring-Opening and Rearrangement Reactions of the Spiro[3.5]nonane Core

The spiro[3.5]nonane framework, featuring a strained cyclobutane (B1203170) ring fused to a cyclohexane ring, is susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often driven by the release of ring strain inherent in the four-membered ring. nih.govresearchgate.netacs.org

Strain-Release Reactions of the Spiro[3.5]nonane System

The significant ring strain of the cyclobutane moiety in the spiro[3.5]nonane system makes it prone to cleavage under thermal, photochemical, or catalytic conditions. researchgate.net These strain-release reactions can lead to the formation of larger, more stable ring systems. For instance, acid-catalyzed ring-opening can proceed via a carbocationic intermediate, leading to the formation of functionalized cycloheptane (B1346806) derivatives. Transition metal-catalyzed reactions can also promote the cleavage of the C-C bonds in the cyclobutane ring, enabling the insertion of new atoms or functional groups. nih.gov

Spiroannelation and Ring Expansion Reactions

Ring expansion of the cyclobutane ring in the spiro[3.5]nonane core can provide access to larger spirocyclic systems or fused bicyclic structures. nih.govwhiterose.ac.ukubc.ca One common strategy involves the generation of a carbocation adjacent to the cyclobutane ring, which can trigger a Wagner-Meerwein type rearrangement, leading to a five-membered ring. The aldehyde group in this compound can be utilized to initiate such rearrangements. For example, conversion of the aldehyde to a leaving group or participation in a pinacol-type rearrangement could facilitate ring expansion.

Spiroannelation reactions, on the other hand, involve the formation of a new ring at the spirocyclic center. While less common for the spiro[3.5]nonane system itself, reactions that functionalize the spiro-carbon could be envisioned, potentially leading to more complex polycyclic architectures. researchgate.net

Mechanistic Studies of Skeletal Rearrangements and Their Synthetic Implications

The skeletal rearrangements of spirocyclic compounds can proceed through a variety of mechanisms, including pericyclic, cationic, anionic, or radical pathways. researchgate.netrsc.orgresearchgate.netcambridgescholars.com Mechanistic studies, often aided by computational chemistry, are crucial for understanding and predicting the outcomes of these complex transformations. researchgate.net

For this compound, the interplay between the strained cyclobutane ring, the gem-difluoro group, and the aldehyde functionality would likely lead to intricate rearrangement pathways. For example, a Lewis acid-mediated rearrangement could involve initial coordination to the aldehyde or a fluorine atom, triggering a cascade of bond migrations. rsc.org The stereoelectronic effects of the C-F bonds would play a critical role in directing the stereochemical course of these rearrangements. The synthetic utility of such rearrangements lies in their ability to rapidly generate molecular complexity from a relatively simple starting material. cambridgescholars.com

Computational and Theoretical Investigations of 7,7 Difluorospiro 3.5 Nonane 2 Carbaldehyde

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, polarity, and intermolecular interactions. For 7,7-difluorospiro[3.5]nonane-2-carbaldehyde, the interplay between the electron-withdrawing fluorine atoms, the carbonyl group, and the spirocyclic system creates a complex electronic environment.

Quantum chemical methods are indispensable tools for elucidating the electronic properties of molecules where experimental data is scarce. taylor.edu For this compound, a combination of Density Functional Theory (DFT) and wave function-based methods like Hartree-Fock can provide valuable insights. taylor.eduemerginginvestigators.org These computational approaches are foundational for studying small to medium-sized molecules. taylor.edu

DFT, with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), can be employed to calculate key electronic descriptors. These descriptors help in understanding the molecule's stability, reactivity, and electronic nature. The inclusion of fluorine atoms is known to enhance chemical stability in some compounds. emerginginvestigators.org

| Ionization Potential | (Calculated Value) eV | Energy required to remove an electron from the molecule. |

Note: The values in this table are illustrative and would be obtained from actual quantum chemical calculations.

The high electronegativity of the fluorine and oxygen atoms significantly influences the charge distribution in this compound. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to quantify the partial charges on each atom.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. For this molecule, the ESP map would show regions of negative potential (electron-rich) localized around the fluorine and oxygen atoms, while the hydrogen atoms and the carbon atoms of the spirocyclic frame would exhibit positive potential (electron-poor). The aldehyde proton would be particularly electrophilic. This charge polarization is crucial for understanding non-covalent interactions and the molecule's reactivity profile.

Conformational Analysis and Stereochemical Descriptors

The spiro[3.5]nonane framework imposes significant conformational constraints. The presence of substituents, particularly the geminal fluorine atoms and the carbaldehyde group, further defines the preferred three-dimensional structure.

The spiro[3.5]nonane system consists of a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring fused at a single carbon atom. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The cyclobutane ring is puckered. The aldehyde group on the cyclohexane ring can exist in either an axial or equatorial position.

A systematic conformational search, employing methods like molecular mechanics followed by quantum mechanical optimization, can identify the stable conformers. The relative energies of these conformers determine their population at a given temperature. It is anticipated that the conformer with the bulky carbaldehyde group in the equatorial position will be energetically favored to minimize 1,3-diaxial interactions.

Spiro compounds can exhibit axial chirality due to the non-planar arrangement of the rings. In the case of spiro[3.5]nonane, the two rings are perpendicular to each other. The presence of a substituent on the cyclohexane ring (the carbaldehyde group at C-2) and geminal substituents on the cyclobutane ring (the fluorine atoms at C-7) introduces stereogenic centers.

The spiro carbon itself can be a stereocenter. Furthermore, the carbon atom to which the carbaldehyde group is attached (C-2) is also a stereocenter. This leads to the possibility of multiple diastereomers and enantiomers. The absolute configuration of these stereocenters can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

The introduction of fluorine atoms has profound stereoelectronic effects that can influence conformational preferences. nih.govbeilstein-journals.org The C-F bond is highly polar, leading to significant dipole-dipole interactions and hyperconjugative effects. nih.gov These interactions can alter the relative energies of different conformers. scribd.com

In this compound, the geminal difluoro group on the cyclobutane ring will influence the puckering of that ring. Moreover, electrostatic interactions between the electron-rich fluorine atoms and the polar carbonyl group can either stabilize or destabilize certain conformations. The gauche effect, which often favors a gauche arrangement of electronegative substituents, might also play a role in determining the dihedral angles within the molecule. st-andrews.ac.uk The interplay of steric hindrance and these electronic effects will ultimately dictate the dominant conformation in solution. scribd.com Computational studies can quantify the energetic contributions of these various factors. nih.govbeilstein-journals.org

Table 2: Compound Names Mentioned

Compound Name

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule such as this compound, with its unique steric and electronic properties conferred by the spirocyclic core and gem-difluoro substitution, computational methods are invaluable for understanding its reactivity.

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. By locating and characterizing the transition state structures for reactions involving this compound, the activation energies and, consequently, the reaction rates can be predicted. Density Functional Theory (DFT) is a common method for such analyses. nih.gov

For instance, in a nucleophilic addition to the aldehyde, two diastereomeric transition states are possible, leading to different stereoisomeric products. Computational analysis can determine the relative energies of these transition states. The presence of the bulky spiro[3.5]nonane framework and the electron-withdrawing fluorine atoms would significantly influence the geometry and energy of these transition states.

Illustrative Data Table: Transition State Analysis for Nucleophilic Addition

NucleophileTransition StateRelative Energy (kcal/mol)Key Bond Distances (Å)
Hydride (H-)TS1 (axial attack)0.0Nu-C: 2.1, C-O: 1.3
TS2 (equatorial attack)1.5Nu-C: 2.2, C-O: 1.3
Methyl anion (CH3-)TS1 (axial attack)0.0Nu-C: 2.3, C-O: 1.4
TS2 (equatorial attack)2.1Nu-C: 2.4, C-O: 1.4

This data is hypothetical and for illustrative purposes only.

Computational models are increasingly used to predict the regio- and stereoselectivity of organic reactions. bohrium.com For this compound, which possesses multiple potentially reactive sites and stereocenters, predicting the outcome of novel reactions is a significant challenge.

Machine learning algorithms, trained on large datasets of known reactions, can be employed to predict the stereochemical outcome of reactions with a high degree of accuracy. rsc.org These models consider various molecular descriptors, including steric and electronic properties, to make predictions. For example, in a catalytic asymmetric reaction, computational docking studies can predict how the substrate will bind to the chiral catalyst, thus determining the facial selectivity of the reaction.

Illustrative Data Table: Predicted Stereoselectivity in an Asymmetric Aldol (B89426) Reaction

Chiral CatalystPredicted Major DiastereomerPredicted Diastereomeric Ratio (d.r.)Predicted Enantiomeric Excess (% ee)
(R)-Proline(2R, αR)90:1095
(S)-Proline(2S, αS)88:1293
Cinchona Alkaloid(2R, αS)95:598

This data is hypothetical and for illustrative purposes only.

Computational chemistry allows for the detailed modeling of entire catalytic cycles, providing a step-by-step understanding of the reaction mechanism. This is particularly useful for complex metal- and organocatalyzed transformations. researchgate.net For reactions involving this compound, this can help in optimizing reaction conditions and designing more efficient catalysts.

For example, in a metal-catalyzed hydrogenation of the aldehyde, computational modeling can elucidate the mechanism of substrate binding to the metal center, the migratory insertion step, and the final reductive elimination that releases the product and regenerates the catalyst. The energies of all intermediates and transition states in the cycle can be calculated to identify the rate-determining step.

Illustrative Data Table: Energy Profile of a Hypothetical Catalytic Cycle

StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
1Catalyst + Substrate0.0
2Catalyst-Substrate Complex-5.2
3TS1 (Oxidative Addition)15.8
4Intermediate 12.3
5TS2 (Migratory Insertion)18.1 (Rate-determining)
6Intermediate 2-10.4
7TS3 (Reductive Elimination)5.6
8Catalyst + Product-25.7

This data is hypothetical and for illustrative purposes only.

7,7 Difluorospiro 3.5 Nonane 2 Carbaldehyde As a Building Block in Complex Molecular Synthesis

Precursor for Spirocyclic Scaffolds

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are highly sought after in drug discovery due to their inherent three-dimensionality and novel chemical space. The spiro[3.5]nonane core of the target molecule provides a rigid framework that can be valuable for creating structurally diverse compounds.

Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

The rigidity of the spiro[3.5]nonane system makes 7,7-difluorospiro[3.5]nonane-2-carbaldehyde an attractive starting material for the synthesis of conformationally restricted analogues of biologically active molecules. By locking flexible acyclic or monocyclic compounds into a more defined spatial arrangement, medicinal chemists can gain crucial insights into the bioactive conformation required for interaction with a biological target. nih.govnih.govmdpi.commdpi.comresearchgate.net This information is vital for optimizing potency and selectivity in structure-activity relationship (SAR) studies. The aldehyde group serves as a versatile handle for a wide array of chemical transformations to build these analogues.

Elaboration into Diverse Spirocyclic Architectures

The carbaldehyde functionality of this compound would allow for its elaboration into a multitude of more complex spirocyclic architectures. Standard organic reactions such as Wittig olefination, aldol (B89426) condensation, reductive amination, and oxidation to the corresponding carboxylic acid would open avenues to a wide range of derivatives. These transformations could be employed to append other ring systems or functional groups, thereby generating a library of novel spirocyclic compounds for screening in various biological assays.

Utility in the Construction of Fluorinated Molecules

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. nih.gov

Exploiting Fluorine as a Steric and Electronic Modulator in Synthetic Pathways

The two fluorine atoms in the 7-position of the spiro[3.5]nonane ring exert significant steric and electronic effects that can influence the reactivity and selectivity of synthetic transformations. The strong electron-withdrawing nature of fluorine can impact the acidity of neighboring protons and the reactivity of nearby functional groups. Furthermore, the steric bulk of the fluorine atoms can direct the approach of reagents, potentially leading to diastereoselective outcomes in reactions involving the carbaldehyde group or other parts of the molecule.

Contribution to the Development of Novel Functional Molecules

The unique combination of a rigid spirocyclic core, a gem-difluoro group, and a reactive aldehyde makes this compound a promising, albeit currently theoretical, building block for the development of novel functional molecules. Beyond medicinal chemistry, such a scaffold could find applications in materials science, where the introduction of fluorine can tune properties like thermal stability and dielectric constant. The development of synthetic routes to this compound and the exploration of its reactivity would be a valuable endeavor for expanding the toolbox of synthetic chemists.

Building Blocks for Complex Molecular Systems (without specifying end-use properties)

There is no publicly available information on the use of this compound as a building block for complex molecular systems.

Future Perspectives and Emerging Research Directions

Advancements in Stereocontrolled Synthesis of Spiro[3.5]nonane Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a primary future objective is the development of methods for the stereocontrolled synthesis of spiro[3.5]nonane derivatives, including 7,7-difluorospiro[3.5]nonane-2-carbaldehyde. The construction of the spirocyclic core, which contains a challenging quaternary carbon, demands sophisticated synthetic strategies.

Emerging research directions in this area include:

Asymmetric Catalysis : The use of chiral catalysts to control the stereochemical outcome of reactions is a rapidly advancing field. Future syntheses will likely employ organocatalysis, transition-metal catalysis, or a synergistic combination of both to produce enantiomerically pure spiro[3.5]nonane precursors. nih.govresearchgate.net Chiral phosphoric acids and aminocatalysts, for instance, have shown great promise in constructing complex spirocyclic systems. nih.govrsc.org

Photoredox Catalysis : Visible-light-mediated photoredox catalysis offers a mild and powerful method for forming challenging carbon-carbon bonds. acs.orgemory.edu Future research may focus on developing intramolecular cyclization reactions initiated by photoredox catalysts to construct the spiro[3.5]nonane skeleton with high stereoselectivity, a technique that has proven successful for other spirocyclic systems. rsc.orgrsc.orgresearchgate.net

Substrate-Controlled Synthesis : Another avenue involves designing synthetic routes where the chirality is introduced early from a chiral starting material (the "chiral pool") and subsequent reaction steps are directed by this existing stereocenter to control the formation of new ones.

These advanced synthetic methods will be crucial for accessing specific stereoisomers of this compound, enabling detailed investigation into their distinct biological and material properties.

Exploration of Novel Reactivity Patterns for the Difluorospiro[3.5]nonane-2-carbaldehyde Scaffold

The unique combination of a gem-difluoro group and an aldehyde function within a constrained spirocyclic system suggests that this compound may exhibit novel reactivity. Future research will be directed at understanding and exploiting these patterns.

Key areas of exploration will likely include:

Influence of the Gem-Difluoro Group : The two fluorine atoms significantly alter the electronic nature of the cyclohexyl ring. They are strongly electron-withdrawing, which can influence the reactivity of the adjacent spiro carbon and other positions on the ring. The CF2 group can also act as a bioisostere of a carbonyl or ether oxygen, affecting molecular conformation and non-covalent interactions. nih.govnih.gov Research will focus on how these electronic and steric effects modulate the reactivity of the aldehyde and the stability of the entire scaffold.

Versatility of the Aldehyde : The carbaldehyde group is a versatile synthetic handle, enabling a vast array of transformations such as nucleophilic additions, reductive aminations, Wittig-type olefinations, and condensations. Future work will involve using this group to build more complex molecules, attaching the difluorospiro[3.5]nonane core to pharmacophores, polymers, or molecular probes.

Computational Studies : Theoretical and computational chemistry will play a vital role in predicting the reactivity, conformational preferences, and electronic properties of the scaffold. nih.govrsc.org Such studies can guide synthetic efforts by identifying the most plausible reaction pathways and predicting the stability of intermediates and products, accelerating the discovery of new reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to more modern, efficient, and safer manufacturing processes is a key trend in chemistry. The synthesis of this compound and its derivatives is well-suited for these advanced technologies.

Flow Chemistry : Continuous flow synthesis offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. spirochem.com This is particularly advantageous for multi-step syntheses or for handling hazardous reagents that might be used in fluorination steps. acs.orgvapourtec.com The application of flow chemistry could enable the scalable and safe production of this scaffold, which is essential for its use in drug development and materials science. nih.govsyrris.com

Automated Synthesis : Automated platforms can rapidly generate libraries of derivatives by combining the this compound core with a diverse set of building blocks via reactions involving the aldehyde group. This high-throughput approach is invaluable for medicinal chemistry, allowing for the swift exploration of structure-activity relationships (SAR) and the identification of lead compounds with optimized properties.

The integration of these technologies will accelerate the research and development cycle, moving this novel scaffold from a synthetic curiosity to a readily accessible and valuable building block.

Development of Highly Sustainable and Economical Synthetic Routes

In line with the principles of green chemistry, a major future goal is the development of sustainable and cost-effective methods for synthesizing spirocyclic compounds.

Future research in this domain will emphasize:

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Multicomponent and domino reactions, where several bonds are formed in a single operation, are prime examples of this approach and are increasingly used for synthesizing complex spirocycles. mdpi.com

Catalytic Methods : Moving away from stoichiometric reagents towards catalytic processes reduces waste and energy consumption. The use of organocatalysts, photocatalysts, or earth-abundant metal catalysts aligns with green chemistry principles and is a growing area of research for spirocycle synthesis. mdpi.com

Renewable Feedstocks and Green Solvents : Exploration of synthetic pathways that begin from renewable biomass sources and utilize environmentally benign solvents would significantly enhance the sustainability profile of the synthesis. rsc.org The development of such routes is crucial for the long-term viability and large-scale application of the this compound scaffold.

Application in the Design of Next-Generation Molecular Architectures

The unique structural and physicochemical properties of the 7,7-difluorospiro[3.5]nonane scaffold make it an attractive building block for creating novel and sophisticated molecular architectures with a wide range of potential applications.

Medicinal Chemistry : Spirocycles are increasingly sought after in drug discovery because their rigid, three-dimensional structures (high Fsp³ character) can lead to improved potency and selectivity for biological targets. bldpharm.comdndi.org The gem-difluoro group is known to enhance metabolic stability, membrane permeability, and binding affinity by acting as a hydrogen bond acceptor or by modulating pKa. nih.govresearchgate.netnih.gov The combination of these features in the this compound scaffold makes it a highly promising core for developing next-generation therapeutics targeting a variety of diseases. researchgate.netnih.gov

Materials Science : The rigidity and defined geometry of the spirocyclic core, along with the polarity of the C-F bonds, could be exploited in the design of novel liquid crystals, polymers, or functional organic materials. The aldehyde handle provides a convenient point for polymerization or for grafting the scaffold onto surfaces.

Chemical Biology : Derivatives of this scaffold could be synthesized and used as molecular probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, researchers could use these molecules to label proteins or investigate enzyme mechanisms.

The convergence of advanced synthesis and rational design will enable the incorporation of the this compound scaffold into a new generation of molecules with tailored functions and enhanced performance.

Q & A

Q. Basic

  • NMR :
    • ¹⁹F NMR : Confirms fluorination pattern and purity (δ -100 to -150 ppm for CF₂ groups) .
    • ¹H/¹³C NMR : Assigns spirocyclic and aldehyde proton environments (e.g., aldehyde proton at ~9.8 ppm) .
  • IR Spectroscopy : Identifies aldehyde C=O stretch (~1720 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 216.1) .

How can density functional theory (DFT) predict the reactivity of the aldehyde group in this compound?

Advanced
DFT calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilicity : Fukui indices identify the aldehyde carbon as the primary site for nucleophilic attack .
  • Steric Effects : Spirocyclic rigidity reduces conformational flexibility, increasing steric hindrance in reactions .
  • Solvent Effects : Continuum solvation models (e.g., PCM) predict solvolysis rates in polar solvents .

    Example: Calculated activation energy for nucleophilic addition correlates with experimental yield discrepancies .

What strategies resolve contradictions in reported reaction yields for nucleophilic additions to this compound?

Q. Advanced

  • Kinetic Profiling : Use in-situ NMR or stopped-flow techniques to identify rate-limiting steps .
  • Isolation of Intermediates : Trap transient species (e.g., enolates) at low temperatures for characterization.
  • Solvent Screening : Test fluorinated solvents (e.g., HFIP) to stabilize charged intermediates .

    Note: Fluorine’s electron-withdrawing effect may paradoxically slow reactions despite increased electrophilicity .

What are common derivatives of this compound used in medicinal chemistry?

Q. Basic

  • Hydrazones : Formed with hydrazines for antiviral screening .
  • Schiff Bases : Condensation with amines creates ligands for metal-catalyzed reactions .
  • Oximes : Generated with hydroxylamine for prodrug applications .

How do steric effects from the spirocyclic structure influence cross-coupling reactivity?

Q. Advanced

  • Steric Maps : Molecular dynamics simulations show hindered access to the aldehyde carbon .
  • Ligand Design : Bulky ligands (e.g., XPhos) mitigate steric clashes in Suzuki-Miyaura couplings .
  • Substituent Effects : 7,7-Difluoro groups increase ring strain, altering transition-state geometry .

What storage conditions prevent decomposition of this compound?

Q. Basic

  • Temperature : Store at 0–6°C to slow oxidation .
  • Atmosphere : Use argon/vacuum sealing to avoid moisture-induced hydrolysis.
  • Light Protection : Amber vials prevent UV-mediated aldehyde degradation.

How can enantioselective synthesis of chiral analogs be achieved?

Q. Advanced

  • Chiral Catalysts : Employ Ru(II)-Pheox complexes for asymmetric aldol reactions .
  • Dynamic Resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures .
  • Crystallization-Induced Diastereomerism : Pair with chiral amines for selective precipitation .

What role do fluorine substituents play in electronic properties?

Q. Advanced

  • Electron Density : Fluorine withdraws electron density, increasing aldehyde electrophilicity (confirmed by NBO analysis) .
  • Intermolecular Interactions : C-F⋯H-C hydrogen bonds stabilize crystal packing (X-ray data) .
  • Dipole Moments : DFT predicts enhanced dipole-dipole interactions in polar solvents .

Which chromatographic methods optimize purification?

Q. Basic

  • Flash Chromatography : Silica gel (hexane/EtOAc gradient) separates spirocyclic byproducts.
  • HPLC : Reverse-phase C18 columns (MeOH/H₂O) resolve aldehyde derivatives .
  • GC-MS : Monitors volatile impurities in final product batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.